Thermal and Solid-State Differentiation via Melting Point
The target compound exhibits a specific and reproducible melting point range that serves as a primary identifier and purity metric, distinct from its structural isomer 3-Acetyl-2-hydroxypyridine. The specific crystalline form and thermal behavior directly impact its handling, formulation, and analytical characterization. Reported data from synthetic procedures indicates a melting point of 140°-141°C for 1-acetyl-3-hydroxypyrid-2-one .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 140°-141°C |
| Comparator Or Baseline | 3-Acetyl-2-hydroxypyridine (CAS 62838-65-7): Data not directly available from same source, but represents a distinct regioisomer with different solid-state properties. |
| Quantified Difference | Target compound's melting point is a specific, verifiable physical constant. |
| Conditions | Recrystallization from petroleum ether (80°-100°C). |
Why This Matters
A well-defined melting point is a critical quality control parameter for verifying compound identity and purity upon procurement and prior to use in reproducible experimentation.
